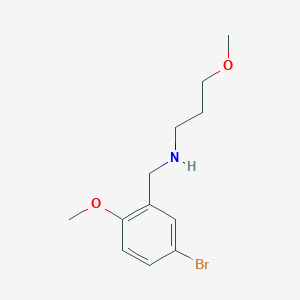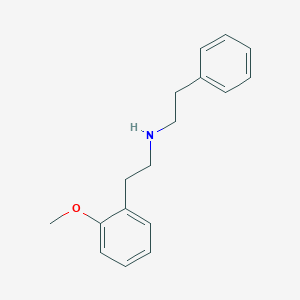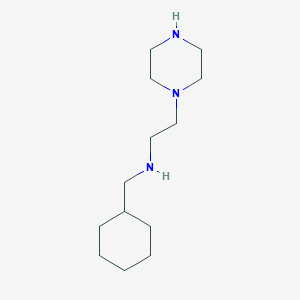![molecular formula C22H15FN4OS B262112 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, bacterial infections, and inflammation. In
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the activity of several enzymes involved in cell proliferation and induces apoptosis by activating caspase enzymes. In bacteria, this compound inhibits the activity of enzymes involved in cell wall synthesis and disrupts bacterial membrane integrity. Inflammation is inhibited by the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. Additionally, this compound has been found to exhibit good bioavailability and pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one in lab experiments include its broad-spectrum activity against cancer cells and bacteria, its low toxicity, and its good bioavailability and pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in humans and the need for optimization of the synthesis method to improve yield and reproducibility.
Zukünftige Richtungen
Several future directions for the study of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been identified. These include the optimization of the synthesis method to improve yield and reproducibility, the investigation of the compound's efficacy and safety in clinical trials, the exploration of the compound's potential as a combination therapy with other anticancer or antibacterial agents, and the investigation of the compound's potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has shown potential in the treatment of various diseases. The synthesis method for this compound has been found to be efficient and reproducible, and the compound has been shown to exhibit broad-spectrum activity against cancer cells and bacteria, as well as anti-inflammatory activity. Future research directions for this compound include the optimization of the synthesis method, the investigation of its efficacy and safety in clinical trials, and the exploration of its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the condensation of 4-fluoroaniline with 2-methyl-3-indolylglyoxal, followed by cyclization with thiosemicarbazide and subsequent oxidation. This method has been reported in several research articles and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, inducing apoptosis, and inhibiting angiogenesis. It has also been shown to possess antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molekularformel |
C22H15FN4OS |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
5-amino-3-(4-fluorophenyl)-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H15FN4OS/c1-12-16(15-4-2-3-5-18(15)25-12)10-17-20(24)27-19(11-29-22(27)26-21(17)28)13-6-8-14(23)9-7-13/h2-11H,24H2,1H3/b16-10- |
InChI-Schlüssel |
DANZTQSICSWARF-YBEGLDIGSA-N |
Isomerische SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N4C(=CSC4=NC3=O)C5=CC=C(C=C5)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)



![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
